4-Propylphenylboronic acid
Overview
Description
4-Propylphenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest in various fields of chemistry and materials science. While the provided papers do not directly discuss 4-Propylphenylboronic acid, they do provide insights into the properties and reactions of phenylboronic acid derivatives, which can be extrapolated to understand the behavior of 4-Propylphenylboronic acid.
Synthesis Analysis
The synthesis of phenylboronic acid derivatives typically involves the use of boronic acids or borate esters as starting materials. For example, 4-iodophenylboronic acid is synthesized from bromophenylacetic acid through a multi-step process involving reduction, acylation, and hydrolysis . Similarly, 4-tert-butylphenylboronic acid is synthesized using Grignard reagents and trimethyl borate . These methods could potentially be adapted for the synthesis of 4-Propylphenylboronic acid by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Phenylboronic acids and their derivatives exhibit interesting structural features due to the presence of the boronic acid group. The solid-state structures of these compounds often involve hydrogen bonding and crystal packing influenced by the boronic acid group. For instance, 4-carboxyphenylboronic acid forms different hydrates with distinct hydrogen bonding patterns . Vibrational studies on 4-carboxyphenylboronic acid have also revealed the presence of intermolecular hydrogen bonding in its dimer and trimer structures . These structural analyses are crucial for understanding the reactivity and binding properties of phenylboronic acid derivatives.
Chemical Reactions Analysis
Phenylboronic acids are known for their ability to participate in various chemical reactions, particularly in the formation of boronate esters and Suzuki-Miyaura coupling reactions. For example, 4-((2-halogeno-5-pyridyl)dimethylsilyl)phenylboronic acids have been used as building blocks in Suzuki-Miyaura coupling to synthesize silicon-containing drugs . The ortho-substituent on phenylboronic acids, such as in 2,4-bis(trifluoromethyl)phenylboronic acid, has been shown to play a crucial role in catalyzing dehydrative condensation reactions . These reactions are indicative of the versatility of phenylboronic acids in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids are influenced by their molecular structure and the substituents attached to the phenyl ring. For instance, the introduction of halogen substituents can affect the crystal packing and hydrogen bonding interactions, as seen in the structures of 4-halophenylboronic acids . The presence of substituents can also enhance the performance of phenylboronic acids in catalytic reactions, such as the synergistic enhancement observed in the horseradish peroxidase-catalyzed oxidation of luminol by 4-substituted phenylboronic acids . These properties are essential for the design and application of phenylboronic acid derivatives in various fields, including sensor technology and drug development.
Scientific Research Applications
Enrichment and Analysis of Small Molecule Compounds
4-Vinylphenylboronic acid-functionalized graphene oxide, a related compound to 4-Propylphenylboronic acid, demonstrates significant applications in the selective enrichment and analysis of small-molecule compounds with vicinal diols. This technique is particularly valuable in life science research, offering advantages over traditional matrices in mass spectrometry analysis for small-molecules (Zhang, Zheng, & Ni, 2015).
Bioorthogonal Coupling Reactions
The combination of 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid, similar in structure to 4-Propylphenylboronic acid, has shown utility in bioorthogonal coupling reactions. This approach is particularly useful for conjugating proteins under physiologically compatible conditions, demonstrating the versatility of phenylboronic acid derivatives in biochemical applications (Dilek, Lei, Mukherjee, & Bane, 2015).
Nanotechnology and Imaging
Phenylboronic acid-functionalized pyrene derivatives, closely related to 4-Propylphenylboronic acid, have been synthesized for applications in nanotechnology. These compounds are useful for in situ two-photon imaging of cell surface sialic acids and as agents in photodynamic therapy. This highlights the potential of phenylboronic acid derivatives in both diagnostic and therapeutic settings in medical research (Li & Liu, 2021).
Synthesis and Design of Supramolecular Assemblies
Phenylboronic and 4-methoxyphenylboronic acids, which are structurally similar to 4-Propylphenylboronic acid, have been used in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonding interactions, demonstrating the significant role of phenylboronic acid derivatives in crystal engineering and materials science (Pedireddi & Seethalekshmi, 2004).
Drug Delivery Systems
Phenylboronic acid derivatives have found applications in drug delivery systems, particularly in the development of glucose-responsive materials for insulin delivery. The unique chemical properties of these compounds, including the ability to form reversible complexes, make them promising candidates for advanced drug delivery technologies (Ma & Shi, 2014).
Safety And Hazards
4-Propylphenylboronic acid is classified as Aquatic Chronic 4 according to hazard classifications . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and it should be used only in a well-ventilated area .
Future Directions
4-Propylphenylboronic acid is increasingly being used in diverse areas of research, including the interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications . It is also being used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
properties
IUPAC Name |
(4-propylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7,11-12H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCGYIWOKVWFLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399320 | |
Record name | 4-Propylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylphenylboronic acid | |
CAS RN |
134150-01-9 | |
Record name | (4-Propylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134150-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Propylphenylboronium acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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